molecular formula C21H34O3 B1194835 Pregnan-20-one, 3,17-dihydroxy- CAS No. 40248-23-5

Pregnan-20-one, 3,17-dihydroxy-

Cat. No.: B1194835
CAS No.: 40248-23-5
M. Wt: 334.5 g/mol
InChI Key: LKQDFQLSEHWIRK-JAMIXBCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The primary synthetic route for Pregnan-20-one, 3,17-dihydroxy- involves the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .

Industrial Production Methods: Industrial production of Pregnan-20-one, 3,17-dihydroxy- typically involves biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone. These methods are preferred due to their specificity and efficiency .

Types of Reactions:

    Oxidation: Pregnan-20-one, 3,17-dihydroxy- can undergo oxidation to form 17α-hydroxyprogesterone.

    Reduction: It can be reduced to form pregnenolone.

    Substitution: Various substitution reactions can occur at the hydroxyl group at the C17α position.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products:

Scientific Research Applications

Pregnan-20-one, 3,17-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

Pregnan-20-one, 3,17-dihydroxy- exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20 lyase and to 17α-hydroxyprogesterone by 3α-hydroxysteroid dehydrogenase . These conversions are crucial steps in the biosynthesis of sex steroids and glucocorticoids. The compound also acts as a neuromodulator in the central nervous system, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: Pregnan-20-one, 3,17-dihydroxy- is unique due to its dual role as both a prohormone and a neuromodulator. Its involvement in multiple biosynthetic pathways and its regulatory functions in the central nervous system distinguish it from other similar compounds .

Properties

CAS No.

40248-23-5

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15?,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

LKQDFQLSEHWIRK-JAMIXBCGSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Synonyms

17-(1-ketoethyl)androstane-3,17-diol
17-hydroxypregnanolone
17-hydroxypregnanolone, (3alpha)-isomer
17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer
17-hydroxypregnanolone, (3alpha,5beta)-isomer
17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer
17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer
17-hydroxypregnanolone, (3beta,5beta)-isomer
17-OH-Polone
3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one
3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one
5 beta-pregnane-3 alpha,17alpha-diol-20-one
allopregnane-3 beta,17 alpha-diol-20-one

Origin of Product

United States

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